Cas no 1251691-57-2 (4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile)

4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile is a specialized organic compound with unique structural features. It exhibits high purity and stability, making it suitable for various chemical reactions and applications. The presence of the benzothiazine ring contributes to its distinctive reactivity, while the piperidine moiety enhances its solubility and compatibility with organic solvents. This compound is ideal for research and development in the pharmaceutical and agrochemical industries.
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile structure
1251691-57-2 structure
商品名:4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
CAS番号:1251691-57-2
MF:C21H18FN3O3S
メガワット:411.449326992035
CID:5397478

4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile 化学的及び物理的性質

名前と識別子

    • 4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-1$l^{6},4-benzothiazin-4-yl]benzonitrile
    • 4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
    • インチ: 1S/C21H18FN3O3S/c22-16-6-9-19-18(12-16)25(17-7-4-15(13-23)5-8-17)14-20(29(19,27)28)21(26)24-10-2-1-3-11-24/h4-9,12,14H,1-3,10-11H2
    • InChIKey: CLUMFYAVYAJWIR-UHFFFAOYSA-N
    • ほほえんだ: S1(C2C([H])=C([H])C(=C([H])C=2N(C2C([H])=C([H])C(C#N)=C([H])C=2[H])C([H])=C1C(N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)F)(=O)=O

4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-1899-1mg
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
1251691-57-2
1mg
$54.0 2023-09-10
Life Chemicals
F3406-1899-10μmol
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
1251691-57-2
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-1899-2μmol
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
1251691-57-2
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-1899-25mg
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
1251691-57-2
25mg
$109.0 2023-09-10
Life Chemicals
F3406-1899-5mg
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
1251691-57-2
5mg
$69.0 2023-09-10
Life Chemicals
F3406-1899-10mg
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
1251691-57-2
10mg
$79.0 2023-09-10
Life Chemicals
F3406-1899-40mg
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
1251691-57-2
40mg
$140.0 2023-09-10
Life Chemicals
F3406-1899-2mg
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
1251691-57-2
2mg
$59.0 2023-09-10
Life Chemicals
F3406-1899-30mg
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
1251691-57-2
30mg
$119.0 2023-09-10
Life Chemicals
F3406-1899-20μmol
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
1251691-57-2
20μmol
$79.0 2023-09-10

4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile 関連文献

4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrileに関する追加情報

Professional Introduction to Compound with CAS No. 1251691-57-2 and Product Name: 4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile

The compound in question, identified by the CAS number 1251691-57-2, is a sophisticated organic molecule with a rich structural framework that has garnered significant attention in the field of pharmaceutical chemistry. Its molecular structure features a benzonitrile core, which is a well-known pharmacophore in medicinal chemistry, often associated with biological activity and therapeutic potential. The presence of a 6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl substituent adds complexity and specificity to its chemical profile, making it a subject of intense study for its potential applications in drug discovery.

This compound belongs to a class of heterocyclic derivatives that have been extensively explored for their pharmacological properties. The benzothiazine ring system is particularly noteworthy, as it is known for its role in various bioactive molecules. The introduction of a fluorine atom at the 6-position and the incorporation of a piperidine carbonyl group further modulate the electronic and steric properties of the molecule, which can influence its interactions with biological targets. Such modifications are often employed to enhance binding affinity and selectivity, key factors in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological receptors with greater accuracy. Studies have shown that molecules with similar structural motifs can exhibit potent activity against enzymes and receptors involved in inflammatory pathways, making them promising candidates for the treatment of conditions such as arthritis and autoimmune diseases. The benzonitrile moiety, in particular, has been identified as a critical component for achieving high binding affinity in several drug candidates.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The fluorinated benzothiazine core is typically synthesized through cyclization reactions, followed by functional group transformations to introduce the piperidine carbonyl moiety. The final step involves coupling the benzothiazine derivative to the benzonitrile group, which can be achieved through nucleophilic substitution or other coupling reactions. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly affect the biological activity of the compound.

In vitro studies have begun to unravel the potential biological activities of this compound. Preliminary experiments suggest that it may exhibit inhibitory effects on certain enzymes implicated in cancer progression. The 6-fluoro substituent is known to enhance metabolic stability and bioavailability, which are crucial factors for drug efficacy. Additionally, the piperidine ring can contribute to favorable pharmacokinetic properties by improving solubility and membrane permeability. These characteristics make it an attractive candidate for further development as an anticancer agent.

The role of fluorine atoms in pharmaceuticals cannot be overstated. They are frequently incorporated into drug molecules due to their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. In this compound, the fluorine atom at the 6-position of the benzothiazine ring likely contributes to these effects by influencing electronic distributions and steric interactions. This has been observed in other fluorinated compounds where similar structural features have shown enhanced therapeutic profiles.

As research progresses, interdisciplinary approaches combining synthetic chemistry, computational biology, and pharmacology will be essential for maximizing the therapeutic potential of this compound. High-throughput screening (HTS) techniques can be employed to rapidly assess its activity against a wide range of biological targets. Furthermore, structure-activity relationship (SAR) studies will help identify key structural determinants responsible for its observed biological effects.

The development of novel pharmaceuticals is often hindered by challenges such as poor solubility or rapid metabolism. However, modifications like those seen in this compound—such as introducing fluorine atoms or piperidine groups—can address these issues by enhancing pharmacokinetic profiles. For instance, fluorine atoms can increase metabolic stability by resisting degradation by cytochrome P450 enzymes, while piperidine rings can improve solubility by introducing polar functionalities.

Future directions in research may involve exploring analogs of this compound with different substituents or scaffolds to identify more potent or selective derivatives. Advances in synthetic methodologies will also play a crucial role in enabling access to complex molecules like this one efficiently and cost-effectively. Collaborative efforts between academic institutions and pharmaceutical companies will be vital for translating laboratory findings into clinical applications.

The impact of such research extends beyond academic curiosity; it holds promise for improving human health by providing new tools for treating complex diseases. As our understanding of molecular interactions grows more sophisticated, compounds like this one exemplify how targeted chemical design can lead to breakthroughs in medicine.

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